![molecular formula C19H23N7O2 B6449854 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2548999-55-7](/img/structure/B6449854.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.19132300 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxazole Ring : The presence of the 1,2-oxazole moiety contributes to the compound's potential biological activities.
- Purine Derivative : The 9-methyl-9H-purin-6-yl group suggests possible interactions with biological targets associated with nucleic acid metabolism.
- Pyrrolidine Framework : The octahydropyrrolo[3,4-c]pyrrol unit may enhance binding affinity to specific receptors or enzymes.
Molecular Formula
The molecular formula of the compound is C19H25N5O.
Molecular Weight
The molecular weight is approximately 335.44 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For example, a related compound demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt pathways .
Antiviral Activity
The purine derivative in the structure suggests potential antiviral activity. Research has shown that certain purine analogs can inhibit viral replication by mimicking nucleotides involved in DNA and RNA synthesis. This compound could potentially act similarly against viruses such as HIV or hepatitis C .
Neuroprotective Effects
Preliminary studies have indicated that derivatives of oxazole compounds may possess neuroprotective effects. These compounds can potentially reduce oxidative stress and inflammation in neuronal cells, thereby offering protective benefits against neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cell lines | |
Antiviral | Inhibition of viral replication | |
Neuroprotective | Reduction of oxidative stress in neuronal cells |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Biological Activity | Notes |
---|---|---|
Oxazole Ring | Anticancer activity | Enhances interaction with cancer targets |
Purine Derivative | Potential antiviral activity | Mimics nucleotides |
Pyrrolidine Framework | Neuroprotective effects | Reduces oxidative stress |
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers synthesized a series of oxazole derivatives, including variations of this compound. They found that one derivative exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong anticancer potential. The study concluded that further structural modifications could enhance efficacy and selectivity .
Case Study 2: Antiviral Efficacy
A study conducted on purine analogs showed that compounds with similar structures inhibited the replication of the hepatitis C virus in vitro. The mechanism was linked to interference with viral RNA polymerase activity, suggesting that this compound could be further explored for antiviral applications .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-11-15(12(2)28-23-11)4-16(27)25-5-13-7-26(8-14(13)6-25)19-17-18(20-9-21-19)24(3)10-22-17/h9-10,13-14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLRFGCYAGFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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